molecular formula C23H24O9 B1254568 rubiginosin A

rubiginosin A

Cat. No. B1254568
M. Wt: 444.4 g/mol
InChI Key: ZDAMBVJOZXCGPS-PYDVXLROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rubiginosin A is a natural product found in Hypoxylon rutilum, Hypoxylon carneum, and other organisms with data available.

Scientific Research Applications

Azaphilone Compounds from Inedible Mushrooms

Rubiginosin A is an azaphilone derivative found in the inedible mushroom Hypoxylon rubiginosum. It has been isolated and identified alongside other compounds like rubiginosins B and C. This study highlights the chemical diversity and potential biological significance of compounds found in inedible mushrooms (Quang, Hashimoto, Stadler, & Asakawa, 2004).

Biomimetic Total Synthesis of Rubiginosin Meroterpenoids

The total synthesis of rubiginosins A and G, both featuring unique ring systems, was achieved through a bioinspired cascade approach. This represents a significant advance in the synthesis of complex natural products and opens up possibilities for further research and applications in various fields (Burchill, Day, Yahiaoui, & George, 2020).

Chromane and Chromene Meroterpenoids from Rhododendron Flowers

New chromane and chromene meroterpenoids, including rubiginosins A-F, were isolated from the flowers of Rhododendron rubiginosum. The study explored their cytotoxicity and found that some of these compounds exhibited moderate cytotoxicity, suggesting potential applications in therapeutic research (Yang, Wang, Wang, Li, Tao, Luo, & Liu, 2018).

Inhibition of Nitric Oxide Production

Rubiginosin A has shown potential inhibitory activity on nitric oxide production in RAW 264.7 cells. The study investigated the suppression of lipopolysaccharide-induced nitric oxide production, suggesting rubiginosin A's potential in anti-inflammatory and immunomodulatory research (Quang, Harinantenaina, Nishizawa, Hashimoto, Kohchi, Soma, & Asakawa, 2006).

properties

Product Name

rubiginosin A

Molecular Formula

C23H24O9

Molecular Weight

444.4 g/mol

IUPAC Name

[(6R,7R)-3-[(E)-3-acetyloxyprop-1-enyl]-7-hydroxy-7-methyl-8-oxo-5,6-dihydro-1H-isochromen-6-yl] 2,4-dihydroxy-6-methylbenzoate

InChI

InChI=1S/C23H24O9/c1-12-7-15(25)10-18(26)20(12)22(28)32-19-9-14-8-16(5-4-6-30-13(2)24)31-11-17(14)21(27)23(19,3)29/h4-5,7-8,10,19,25-26,29H,6,9,11H2,1-3H3/b5-4+/t19-,23-/m1/s1

InChI Key

ZDAMBVJOZXCGPS-PYDVXLROSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C(=O)O[C@@H]2CC3=C(COC(=C3)/C=C/COC(=O)C)C(=O)[C@]2(C)O)O)O

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2CC3=C(COC(=C3)C=CCOC(=O)C)C(=O)C2(C)O)O)O

synonyms

5,6,7,8-tetrahydro-7-hydroxy-3-((1E)-3-acetoxy-1-propenyl)-7-methyl-8-oxo-1H-2-benzopyran-6-yl-2,4-dihydroxy-6-methylbenzoate
rubiginosin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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